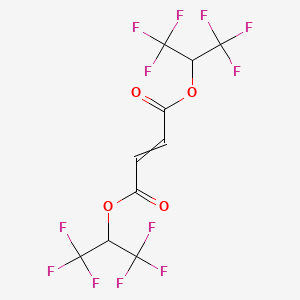

Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate

説明

特性

IUPAC Name |

bis(1,1,1,3,3,3-hexafluoropropan-2-yl) but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F12O4/c11-7(12,13)5(8(14,15)16)25-3(23)1-2-4(24)26-6(9(17,18)19)10(20,21)22/h1-2,5-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFHHTAACWXRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)OC(C(F)(F)F)C(F)(F)F)C(=O)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) maleate with structurally related fluorinated esters, focusing on molecular features, applications, and inferred properties.

Structural and Functional Differences

Key Observations:

- Fluorination Degree: HFIP esters exhibit higher fluorine content compared to TFE esters, enhancing hydrophobicity and oxidative stability. This makes HFIP-based compounds (e.g., the target maleate) more suitable for high-voltage battery applications than TFE analogs .

Performance in Lithium-Sulfur Batteries

- Target Maleate vs. Bis(2,2,2-trifluoroethyl) Maleate: The HFIP groups in the former provide superior lithium-ion dissociation and reduced polysulfide shuttle effects due to stronger electron-withdrawing properties. In contrast, TFE esters may degrade faster under high-voltage conditions .

- Target Maleate vs. Biphenyl-dicarboxylate Analogs: Aromatic backbones (e.g., biphenyl) improve thermal stability but reduce solubility in carbonate-based electrolytes, limiting their utility compared to maleate derivatives .

Thermal and Chemical Stability

- HFIP esters generally exhibit higher thermal stability (>200°C) than TFE esters (~150°C) due to the bulky, fluorinated isopropyl groups .

- The unsaturated maleate backbone may introduce vulnerability to radical-initiated degradation compared to fully saturated analogs (e.g., succinate), though this is mitigated by the HFIP groups’ inertness .

準備方法

Oxidative Functionalization Using Sodium Persulfate

The most extensively documented method involves nitroxide-catalyzed oxidative esterification of dialdehydes with HFIP, using sodium persulfate ($$ \text{Na}2\text{S}2\text{O}_8 $$) as a terminal oxidant. This green chemistry approach avoids stoichiometric metal oxidants and enables scalability.

Procedure :

- Reagents : 4,4′-Biphenyldicarboxaldehyde (1 equiv.), HFIP (10 equiv.), pyridine (10 equiv.), sodium persulfate (10 equiv.), 4-acetamido-TEMPO (0.6 equiv.), and acetonitrile solvent.

- Conditions : Heating at 50°C for 24–48 hours under continuous stirring.

- Workup : Sequential extraction with hexane, washing with water and 0.5 M HCl, and drying over $$ \text{Na}2\text{SO}4 $$.

Key Data :

| Parameter | Value |

|---|---|

| Conversion Rate | 76% (24 h) |

| Isolated Yield | 46% |

| Purity (GC-MS) | >99% |

The reaction’s scalability is hindered by moderate yields, attributed to competing side reactions and challenges in isolating the non-polar product.

Alternative Routes: Diels-Alder Cycloaddition

Aqueous Diels-Alder reactions involving maleate derivatives and fluorinated dienophiles have been explored for related compounds. While unverified for bis-HFIP maleate, such methods could theoretically proceed via:

$$

\text{Maleic anhydride} + \text{HFIP-substituted diene} \xrightarrow{\text{H}_2\text{O}/\text{HFIP}} \text{Cycloadduct} \xrightarrow{\text{Hydrolysis}} \text{Bis-HFIP maleate}

$$

Advantages :

Limitations :

- Requires specialized dienes.

- Limited precedent for fluorinated esters.

Reaction Optimization and Critical Parameters

Solvent Selection

HFIP’s role as both reagent and solvent is pivotal. Its high acidity ($$ \text{p}K_a = 9.3 $$) facilitates protonation of intermediates, while its low nucleophilicity minimizes side reactions. Mixed solvents (e.g., HFIP/acetonitrile) improve reagent solubility without diluting HFIP’s catalytic effect.

Stoichiometry and Catalysis

Doubling HFIP and oxidant equivalents (relative to mono-esterifications) is essential for bis-ester formation. Pyridine acts as a base to neutralize $$ \text{H}2\text{SO}4 $$ byproducts, while 4-acetamido-TEMPO mediates radical oxidation cycles.

Temperature and Time

Elevated temperatures (50°C) accelerate kinetics but risk decomposition. Extending reaction time beyond 24 hours showed diminishing returns, suggesting equilibrium limitations.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

GC-MS analysis confirms a base peak at m/z 375 (HFIP fragment) and molecular ion at m/z 542.

Challenges and Industrial Feasibility

Yield Limitations

The highest reported yield (46%) remains suboptimal due to:

Solvent Recovery

HFIP’s high cost necessitates recycling. Distillation or adsorption methods are under investigation.

Regulatory Considerations

HFIP’s metabolic byproducts (e.g., glucuronides) require rigorous toxicity profiling for pharmaceutical applications.

Q & A

Q. What strategies address discrepancies in bioactivity data for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。